Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . It also seems to have a tert-butyl group and a benzyloxymethyl group attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, with various functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The tert-butyl group is a branched alkyl group, and the benzyloxymethyl group would contain a benzene ring attached to an oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine rings can participate in various reactions, including substitutions and additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Synthesis and Applications in Anticancer Drugs
Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate and its derivatives play a crucial role in the development of anticancer drugs. A study by Zhang, Ye, Xu, and Xu (2018) details the synthesis of a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an essential intermediate for small molecule anticancer drugs. The paper discusses the dysfunctional signaling of the PI3K/AKT/mTOR pathway in cancer and how targeting this pathway is key in developing effective anticancer therapeutics. They also mention the use of this compound in developing drugs for depression and cerebral ischemia treatment (Zhang, Ye, Xu, & Xu, 2018).
Synthesis in Protein Tyrosine Kinase Inhibitors
Another study by Xin-zhi (2011) discusses the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in creating the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This compound represents an efficient approach to synthesize significant pharmaceutical intermediates with advantages like easily obtained raw materials and suitability for industrial scale-up (Xin-zhi, 2011).
Development in CCR2 Antagonists
Campbell et al. (2009) describe an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The synthesis process highlights the versatility of this compound derivatives in the development of specific pharmaceutical compounds (Campbell et al., 2009).
Role in Synthesis of Polyamides
Hsiao, Yang, and Chen (2000) explored the synthesis and properties of ortho-linked polyamides based on derivatives of this compound. These polyamides have applications in the field of polymer chemistry due to their solubility in polar solvents and high thermal stability, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
Use in Chiral Auxiliary and Dipeptide Synthesis
Studer, Hintermann, and Seebach (1995) discuss the synthesis and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which can be used in dipeptide synthesis. The study demonstrates the compound's effectiveness in producing enantiomerically pure substances, which is critical in pharmaceutical and chemical research (Studer, Hintermann, & Seebach, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would likely involve exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Piperidine derivatives are found in a variety of pharmaceuticals, so this compound could potentially have interesting biological activities worth exploring .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(phenylmethoxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)15-23-13-16-7-5-4-6-8-16/h4-8H,9-13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMOOTFDKMFVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704403 | |
Record name | tert-Butyl 4-[(benzyloxy)methyl]-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919284-64-3 | |
Record name | tert-Butyl 4-[(benzyloxy)methyl]-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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